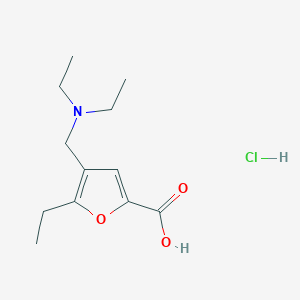

4-Diethylaminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride

Description

4-Diethylaminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride is a synthetic organic compound characterized by a furan ring substituted with a diethylaminomethyl group at position 4, an ethyl group at position 5, and a carboxylic acid moiety at position 2, which is neutralized as a hydrochloride salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(diethylaminomethyl)-5-ethylfuran-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-4-10-9(8-13(5-2)6-3)7-11(16-10)12(14)15;/h7H,4-6,8H2,1-3H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKQOVRNUZHEAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(O1)C(=O)O)CN(CC)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diethylaminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride typically involves the reaction of 5-ethylfuran-2-carboxylic acid with diethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a dehydrating agent like thionyl chloride to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Diethylaminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

4-Diethylaminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Diethylaminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several hydrochlorides referenced in the evidence:

- Butenafine Hydrochloride (): A benzylamine derivative with antifungal activity.

- 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (): A catecholamine derivative (dopamine HCl). Unlike the target compound, it has a phenolic structure instead of a furan ring, highlighting differences in redox stability and receptor interactions .

Pharmacological Activity

- Protease Inhibition : Butenafine and Raloxifene hydrochlorides () inhibit SARS-CoV-2 3CLpro with IC₅₀ values in the micromolar range. The target compound’s furan-carboxylic acid core may similarly interact with protease active sites, though its efficacy remains untested .

- Acid Stability: Nicardipine Hydrochloride () demonstrates pH-dependent stability, degrading in acidic environments.

Physical and Chemical Properties

Stability and Reactivity

- The diethylaminomethyl group may reduce susceptibility to oxidation compared to catecholamine hydrochlorides (e.g., ), which are prone to autoxidation .

- Acid stability is likely superior to Nicardipine Hydrochloride (), as furan derivatives are less reactive than dihydropyridines under acidic conditions .

Biological Activity

4-Diethylaminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride, commonly known as Demafumate, is a synthetic organic compound that has garnered interest for its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Diethylaminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride is C₁₂H₂₀ClN₃O₃. Its structure features a furan ring substituted with diethylaminomethyl and ethyl groups, contributing to its unique chemical reactivity and biological properties. The hydrochloride salt form enhances its solubility in water, facilitating biological studies and applications.

Research indicates that the biological activity of Demafumate is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group may interact with various receptors, potentially influencing their activity and leading to significant biochemical effects. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, which may affect protein function and stability.

Biological Activities

The compound has been investigated for several biological activities:

- Anti-inflammatory Effects : Studies suggest that Demafumate may exhibit anti-inflammatory properties by modulating inflammatory pathways through enzyme inhibition.

- Analgesic Properties : Preliminary research indicates potential analgesic effects, making it a candidate for pain management therapies.

- Antiviral Activity : Some studies have explored the compound's efficacy against viral infections, although specific results are still emerging .

- Enzyme Interactions : It has been employed in studies focusing on enzyme interactions and protein modifications, indicating its utility in biochemical research.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of Demafumate:

Table 1: Summary of Biological Activities

Case Study Insights

A notable study investigated the compound's effects on inflammatory markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of Demafumate, suggesting its potential role as an anti-inflammatory agent.

Another study focused on the antiviral properties of Demafumate against Hepatitis C virus (HCV), where it demonstrated promising activity by inhibiting viral replication at specific concentrations.

Q & A

Q. What are the recommended safety protocols for handling 4-Diethylaminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride in laboratory settings?

- Methodological Answer: Due to limited toxicological and ecological data, handle the compound under fume hoods with PPE (gloves, lab coats, goggles). Avoid inhalation or skin contact. Store in a cool, dry environment, segregated from incompatible substances (e.g., strong oxidizers). Conduct risk assessments using hazard extrapolation from structurally similar furan derivatives, such as 4-formylfuran-2-carboxylic acid, which lacks full toxicity characterization . Validate handling protocols via small-scale stability tests under controlled conditions (e.g., pH, temperature).

Q. How can researchers optimize synthesis routes for this compound to improve yield and purity?

- Methodological Answer: Synthesis strategies for furan-carboxylic acid derivatives often involve nucleophilic substitution or condensation reactions. For example, analogous compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using alkaline reagents (e.g., K₂CO₃) to promote ether bond formation . Apply Design of Experiments (DoE) to optimize parameters such as reaction temperature, solvent polarity, and catalyst loading. Post-synthesis, use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) for purification. Monitor purity via HPLC or NMR, referencing retention times or peak splitting patterns against standards .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer:

- NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR to confirm substituent positions (e.g., diethylaminomethyl and ethyl groups on the furan ring). Compare chemical shifts to databases for analogous compounds, such as methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ ions) and detect impurities.

- FT-IR: Identify functional groups (e.g., carboxylic acid O-H stretch at ~2500-3000 cm⁻¹, furan ring C-O-C vibrations at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms be resolved for derivatives of this compound?

- Methodological Answer: Discrepancies in reaction outcomes (e.g., unexpected byproducts during oxidation) may arise from competing pathways. For example, furan ring oxidation can yield diketones or carboxylic acids depending on the oxidizing agent (e.g., KMnO₄ vs. CrO₃) . Use computational chemistry (DFT calculations) to model transition states and identify dominant pathways. Validate experimentally via kinetic studies (e.g., varying reagent stoichiometry) and intermediate trapping (e.g., quenching reactions at timed intervals for LC-MS analysis) .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer: Simulate physiological environments (pH 7.4 buffer, 37°C) and monitor degradation via:

- HPLC Stability Assays: Track parent compound depletion and degradation product formation over 24–72 hours .

- Mass Spectrometric Profiling: Identify hydrolyzed or oxidized products (e.g., free carboxylic acid from ester hydrolysis).

- Accelerated Stability Testing: Use elevated temperatures (40–60°C) to predict shelf-life via Arrhenius equation modeling. Reference protocols from articaine hydrochloride stability studies, where ester bonds are prone to hydrolysis .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., GPCRs or kinases). Compare results with structurally related amino acid derivatives, such as methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride, which modulate metabolic pathways .

- In Vitro Assays: Perform enzyme inhibition studies (e.g., IC₅₀ determination via fluorometric or colorimetric readouts). Include positive controls (e.g., known inhibitors) and validate specificity using knock-out cell lines.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to assess interaction feasibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.